L-VALINE (13C5) -

L-VALINE (13C5)

Catalog Number: EVT-252098
CAS Number:
Molecular Formula:
Molecular Weight: 122.11
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

L-Valine is naturally found in various protein-rich foods such as meat, dairy products, soy, and legumes. The isotopically labeled version (13C5) is synthesized for research purposes and is available from specialized suppliers like Cambridge Isotope Laboratories.

Classification
  • Chemical Name: L-Valine
  • Synonyms: (S)-alpha-Aminoisovaleric acid, L-2-Amino-3-methylbutanoic acid
  • Molecular Formula: C5H11NO2
  • Molecular Weight: 117.15 g/mol for unlabeled; 122.11 g/mol for 13C5-labeled form
  • CAS Number: 72-18-4 (unlabeled), 55443-52-2 (labeled)
Synthesis Analysis

Methods

The synthesis of L-Valine (13C5) typically involves microbial fermentation processes, particularly using genetically modified strains of Corynebacterium glutamicum. This bacterium has been extensively engineered to enhance the yield of L-Valine through various metabolic engineering strategies.

Technical Details

  1. Microbial Fermentation:
    • The production begins with the fermentation of glucose or other carbon sources.
    • Key enzymes involved include acetohydroxyacid synthase, which catalyzes the initial step in the biosynthesis pathway.
    • Strains are often subjected to random mutagenesis to enhance their production capabilities.
  2. Genetic Engineering:
    • Techniques such as CRISPR and other gene-editing tools are employed to optimize metabolic pathways.
    • Overexpression of rate-limiting enzymes and suppression of competing pathways significantly improve yields .
Molecular Structure Analysis

Data

  • Isotopic Labeling: In the 13C5-labeled form, five carbon atoms are replaced with their stable isotope (carbon-13), which allows for tracing in metabolic studies.
  • Chemical Purity: Typically around 98% for research-grade samples.
Chemical Reactions Analysis

Reactions

L-Valine participates in several biochemical reactions:

  1. Transamination: L-Valine can undergo transamination reactions to form other amino acids.
  2. Decarboxylation: It can also be decarboxylated to produce isobutyrate.

Technical Details

The biosynthetic pathway involves multiple enzymatic steps:

  • Starting from pyruvate, it progresses through intermediates such as acetolactate and dihydroxyisovalerate before yielding L-Valine.
  • Feedback inhibition mechanisms regulate the synthesis to maintain amino acid balance within the cell .
Mechanism of Action

L-Valine functions primarily as a building block for proteins but also plays roles in energy production and muscle metabolism. Its mechanism involves:

  1. Amino Acid Transport: Facilitated by specific transporters that allow L-Valine to enter cells where it can be utilized for protein synthesis or energy metabolism.
  2. Metabolic Pathways: It participates in the branched-chain amino acid metabolism, influencing various physiological processes including nitrogen balance and muscle recovery .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water; insoluble in organic solvents
  • Melting Point: Approximately 315 °C (decomposes)

Chemical Properties

  • pH: Neutral at physiological conditions
  • Stability: Stable under normal conditions; sensitive to heat and moisture
Applications

L-Valine (13C5) has significant applications in scientific research:

  1. Metabolomics: Used as a standard in mass spectrometry-based experiments to study metabolic pathways.
  2. Protein Synthesis Studies: Essential for investigating protein dynamics and turnover rates.
  3. Nutritional Research: Evaluates the role of branched-chain amino acids in human health and disease.

Properties

Product Name

L-VALINE (13C5)

Molecular Weight

122.11

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